molecular formula C5H8N2O3S B12646804 1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, (E)- CAS No. 54538-84-0

1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, (E)-

Cat. No.: B12646804
CAS No.: 54538-84-0
M. Wt: 176.20 g/mol
InChI Key: ZKYYGMLZFIEKFZ-QPJJXVBHSA-N
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Description

1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, (E)- is a chemical compound known for its unique structure and properties It belongs to the class of oxathiolanes, which are heterocyclic compounds containing sulfur and oxygen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, (E)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-oxathiolan-4-one with methyl isocyanate in the presence of a base to form the desired oxime derivative. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, (E)- may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction parameters and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, (E)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, (E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Oxathiolan-4-one, 5-ethyl-, O-[(methylamino)carbonyl]oxime
  • 1,3-Oxathiolan-4-one, 2,5-dimethyl-, O-[(methylamino)carbonyl]oxime
  • 1,3-Oxathiolan-4-one, 5-methyl-, O-[(methylamino)carbonyl]oxime

Uniqueness

1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, (E)- stands out due to its specific structural features and reactivity. Its unique combination of sulfur and oxygen atoms in the ring, along with the oxime functional group, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

54538-84-0

Molecular Formula

C5H8N2O3S

Molecular Weight

176.20 g/mol

IUPAC Name

[(E)-1,3-oxathiolan-4-ylideneamino] N-methylcarbamate

InChI

InChI=1S/C5H8N2O3S/c1-6-5(8)10-7-4-2-9-3-11-4/h2-3H2,1H3,(H,6,8)/b7-4+

InChI Key

ZKYYGMLZFIEKFZ-QPJJXVBHSA-N

Isomeric SMILES

CNC(=O)O/N=C/1\COCS1

Canonical SMILES

CNC(=O)ON=C1COCS1

Origin of Product

United States

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